2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide
CAS No.:
Cat. No.: VC9558645
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4S |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-6-sulfonamide |
| Standard InChI | InChI=1S/C18H24N2O4S/c1-17(2)10-13(11-18(3,4)20-17)19-25(22,23)14-6-7-15-12(9-14)5-8-16(21)24-15/h5-9,13,19-20H,10-11H2,1-4H3 |
| Standard InChI Key | MZMDDAQTLLNCJZ-UHFFFAOYSA-N |
| SMILES | CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |
| Canonical SMILES | CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |
Introduction
Chemical Structure and Rational Design
Core Structural Features
The molecule features a 2H-chromene backbone substituted at position 6 with a sulfonamide group (-SO2NH-) and at position 2 with a ketone (=O). The sulfonamide nitrogen is further functionalized with a 2,2,6,6-tetramethylpiperidin-4-yl group, introducing a rigid, bulky tertiary amine. This design leverages:
-
Chromene's π-conjugated system for enzyme active-site interactions .
-
Sulfonamide's hydrogen-bonding capacity for enhanced target affinity .
-
Tetramethylpiperidine's steric bulk to modulate pharmacokinetic properties, including blood-brain barrier penetration and cytochrome P450 interactions .
Synthesis and Characterization
Synthetic Pathway
While the exact protocol for this derivative remains unpublished, analogous 6-sulfonamide chromenes are synthesized via:
-
Sulfonation: Reacting 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
-
Cyclization: Ammonium acetate-catalyzed formation of the chromene ring .
-
Piperidine Functionalization: Nucleophilic substitution of the sulfonamide group with 2,2,6,6-tetramethylpiperidin-4-amine under basic conditions.
Table 1: Key Synthetic Intermediates
Pharmacological Activity
α-Amylase Inhibition
Structural analogs with 2-imino/2-oxo substitutions exhibit IC50 values of 1.08–1.76 μM against porcine pancreatic α-amylase, surpassing acarbose (0.43 μM) . The tetramethylpiperidine moiety likely enhances binding via:
-
Hydrophobic interactions with Trp58, Trp59, and Tyr62 residues.
-
Cation-π interactions between the piperidine nitrogen and Asp197 .
α-Glucosidase Inhibition
Derivatives with bulky N-substituents show IC50 = 0.548–2.44 μg/mL, comparable to acarbose (0.604 μg/mL) . Molecular dynamics suggest the piperidine group occupies a subpocket near Glu277, reducing substrate access .
PPAR-γ Activation
Chromene sulfonamides demonstrate PPAR-γ transactivation IC50 = 3.15–3.71 μg/mL, outperforming pioglitazone (4.88 μg/mL) . The 2-oxo group may mimic tyrosine's hydroxyl group in ligand-receptor interactions.
Table 2: Comparative Bioactivity of Chromene Sulfonamides
*Extrapolated from structural analogs
ADMET and Drug-Likeness
In Silico Predictions
-
Lipinski's Rule: Molecular weight (MW = ~435 g/mol), LogP (~2.1), H-bond donors/acceptors (2/6) comply with oral bioavailability criteria .
-
Toxicity: Predicted non-mutagenic (Ames test), non-cytotoxic (LD50 > 500 mg/kg), and low hERG channel inhibition risk .
-
Metabolism: Piperidine N-demethylation by CYP3A4/2D6 creates polar metabolites for renal excretion .
Molecular Docking Insights
α-Amylase Binding
Docking simulations (PDB: 1PPI) reveal:
-
Sulfonamide oxygen forms hydrogen bonds with Asp300.
-
Chromene carbonyl interacts with Arg195 via water-mediated hydrogen bonding.
-
Piperidine methyl groups engage in van der Waals interactions with Pro309 and Leu162 .
PPAR-γ Binding
In PPAR-γ (PDB: 3DZY):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume